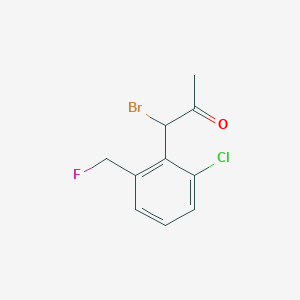

1-Bromo-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one

Description

1-Bromo-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one is a halogenated aromatic ketone featuring a bromine atom at the α-position of the propan-2-one backbone and a substituted phenyl ring with chlorine and fluoromethyl groups at the 2- and 6-positions, respectively.

Properties

Molecular Formula |

C10H9BrClFO |

|---|---|

Molecular Weight |

279.53 g/mol |

IUPAC Name |

1-bromo-1-[2-chloro-6-(fluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H9BrClFO/c1-6(14)10(11)9-7(5-13)3-2-4-8(9)12/h2-4,10H,5H2,1H3 |

InChI Key |

VDPLNFGJDVPJPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC=C1Cl)CF)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one typically involves the halogenation of a precursor compound. One common method is the bromination of 1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as 1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-amine.

Reduction: Formation of 1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-ol.

Oxidation: Formation of 1-(2-chloro-6-(fluoromethyl)phenyl)propanoic acid.

Scientific Research Applications

1-Bromo-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one (C₁₆H₁₂BrClO₂)

- Structural Differences: The backbone is a propenone (α,β-unsaturated ketone) compared to the saturated propan-2-one in the target compound. Substituents include a methoxy group (electron-donating) at the 4-position of the phenyl ring, contrasting with the electron-withdrawing fluoromethyl group in the target compound.

- Crystallographic Data: Monoclinic crystal system (space group P2₁/c) with a molecular weight of 351.62 g/mol . The unsaturated backbone and methoxy substituent likely reduce steric hindrance compared to the fluoromethyl group, affecting molecular packing and stability.

| Property | Target Compound | 2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one |

|---|---|---|

| Backbone | Propan-2-one (saturated) | Propenone (α,β-unsaturated) |

| Substituents | 2-Cl, 6-fluoromethyl, α-Br | 2-Cl, 4-methoxy, α-Br |

| Electron Effects | Strong electron-withdrawing | Mixed (electron-withdrawing Cl, donating OCH₃) |

| Molecular Weight | Not reported | 351.62 g/mol |

Chlorofluoromethyl Phenyl Sulfone (C₇H₅ClFSO₂)

- Functional Group Comparison :

- Sulfone group (-SO₂-) vs. ketone (-CO-). Sulfones are more polar and less reactive toward nucleophiles due to stronger electron-withdrawing effects.

- Both compounds share a fluoromethyl group, but the target compound’s ketone functionality may enhance electrophilicity at the carbonyl carbon.

- Synthetic Relevance :

Perfluoroketones (e.g., CF₃(CF₂)ₙCOCF₃)

- Fluorination Impact :

- Applications :

- Perfluoroketones are used in high-temperature lubricants and surfactants. The target compound’s partial fluorination may suit pharmaceutical or agrochemical applications where controlled reactivity is critical.

Key Research Findings and Implications

Electronic Effects: The fluoromethyl group in the target compound enhances electrophilicity at the ketone carbon compared to methoxy-substituted analogs, favoring nucleophilic attack .

Stability and Reactivity :

- Compared to perfluoroketones, the partial fluorination in the target compound likely reduces thermal stability but increases versatility in synthetic applications .

- The ortho-chloro substituent may induce steric hindrance, slowing down reactions at the phenyl ring compared to para-substituted analogs .

Crystallographic Considerations: Structural analogs with similar halogenation (e.g., ) adopt monoclinic packing, suggesting that the target compound may crystallize in a related system, though fluoromethyl’s polarity could alter lattice interactions .

Biological Activity

1-Bromo-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one is a halogenated organic compound that has garnered attention for its potential biological activities. Its unique structural features, including the presence of bromine, chlorine, and fluoromethyl groups, suggest possible applications in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by diverse research findings.

- Molecular Formula : C10H9BrClFO

- Molecular Weight : 279.53 g/mol

- CAS Number : 1805842-73-2

The compound's electrophilic nature is attributed to the carbonyl group, which facilitates various chemical reactions and interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit significant biological properties, including:

- Antimicrobial Activity : Chlorinated and fluorinated compounds are known for their potential antimicrobial effects. Preliminary studies suggest that this compound may possess activity against various pathogens due to its structural characteristics .

- Anticancer Properties : The unique combination of halogens in the structure may enhance its reactivity and bioavailability, making it a candidate for anticancer drug development. Similar compounds have shown promising results in inhibiting cancer cell proliferation .

Antimicrobial Activity

A study investigating the antimicrobial properties of halogenated ketones found that derivatives with similar structures exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, its structural analogs have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 100 μg/mL .

Anticancer Activity

Research into structurally related compounds has demonstrated their ability to inhibit cancer cell lines. For instance, a derivative with similar halogen substitutions was found to induce apoptosis in breast cancer cells through the activation of caspases . This suggests that this compound may also exhibit anticancer effects worth exploring.

Comparative Analysis with Related Compounds

To understand the potential biological activity of this compound, we can compare it with structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C10H9BrClFO | Potential antimicrobial and anticancer activity |

| 1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one | C10H9Cl2FO | Moderate antibacterial activity |

| 4'-Chloro-2'-fluoroacetophenone | C8H7ClF | Antimicrobial properties observed |

This table illustrates how variations in halogen substitution can influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.